molecular formula C22H13ClF3N3O B3608246 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No. B3608246
M. Wt: 427.8 g/mol
InChI Key: QLLLVPCWSSJZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide is a compound that belongs to the quinolinecarboxamide family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide is not fully understood. However, it has been found to inhibit the activity of several enzymes, including phosphodiesterase 4 (PDE4), which plays a key role in the regulation of inflammation. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases. This compound has also been found to have anti-tumor properties, which makes it a promising candidate for the treatment of cancer. Additionally, it has been found to have anti-viral properties, which makes it a promising candidate for the treatment of viral infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide in lab experiments is its wide range of biological activities. This compound has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a versatile compound for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide. One potential direction is the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of its potential applications in the treatment of viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective treatments for a wide range of diseases.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF3N3O/c23-17-9-8-13(11-16(17)22(24,25)26)28-21(30)15-12-20(19-7-3-4-10-27-19)29-18-6-2-1-5-14(15)18/h1-12H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLLVPCWSSJZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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